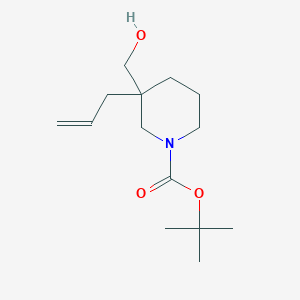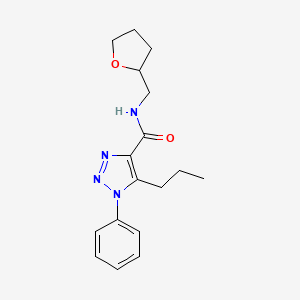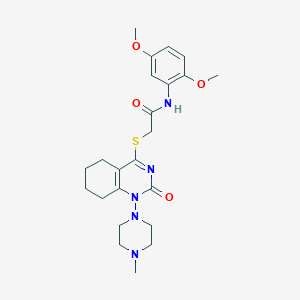
2-(3-(3-Chlorophenyl)-2-oxoimidazolidin-1-yl)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-(3-Chlorophenyl)-2-oxoimidazolidin-1-yl)acetic acid, also known as CPIA, is a derivative of imidazolidine-2,4-dione. CPIA has been found to have various scientific research applications due to its unique chemical structure and properties. In
Scientific Research Applications
Synthesis of Novel Derivatives
Research indicates the synthesis of new compounds using 2-(3-(3-Chlorophenyl)-2-oxoimidazolidin-1-yl)acetic acid as a precursor or core structure. For instance, the development of new imidazothiazole and glycocyamidine derivatives has been explored, showing significant antimicrobial activities (Magd El-Din et al., 2007). Similarly, novel synthesis strategies for imidazolyl-, benzoxazinyl-, and quinazolinyl-2,4-dioxothiazolidine derivatives have been reported, with some showing moderate antibacterial and antifungal activities (Youssef et al., 2015).
Antimicrobial Activities
Studies have demonstrated the antimicrobial potential of derivatives of 2-(3-(3-Chlorophenyl)-2-oxoimidazolidin-1-yl)acetic acid. Krátký et al. (2017) synthesized rhodanine-3-acetic acid-based amides, esters, and derivatives, revealing potent activity against mycobacteria, including Mycobacterium tuberculosis, and other non-tuberculous mycobacteria (Krátký et al., 2017).
Pharmacological Profiles
The compound has been studied for its potential pharmacological effects. Laufer et al. (1994) highlighted a derivative of the compound as a dual inhibitor of the enzymes cyclo-oxygenase and 5-lipoxygenase, showing antiphlogistic, analgesic, antipyretic, antiasthmatic, and antiaggregative activities in animal experiments without causing gastrointestinal damage (Laufer et al., 1994).
Green Chemistry Applications
Imidazol-1-yl-acetic acid, a related derivative, has been introduced as an efficient, recyclable green bifunctional organocatalyst for the synthesis of 1,8-dioxooctahydroxanthenes under solvent-free conditions, showcasing the compound's utility in promoting sustainable chemical processes (Nazari et al., 2014).
Mechanism of Action
Target of Action
It’s known that indole derivatives, which this compound is a part of, have been found in many important synthetic drug molecules and bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
It’s known that indole derivatives interact with their targets, leading to changes in the biological activities mentioned above .
Biochemical Pathways
Indole derivatives are known to affect various biochemical pathways due to their broad-spectrum biological activities .
Result of Action
Indole derivatives are known to have diverse biological activities, suggesting that they can have various molecular and cellular effects .
properties
IUPAC Name |
2-[3-(3-chlorophenyl)-2-oxoimidazolidin-1-yl]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClN2O3/c12-8-2-1-3-9(6-8)14-5-4-13(11(14)17)7-10(15)16/h1-3,6H,4-5,7H2,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBYBUVVLEAZSLX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)N1CC(=O)O)C2=CC(=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)-2-(o-tolyloxy)ethanone](/img/structure/B2964722.png)

![3-(4-(methylthio)phenyl)-1-(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)propan-1-one](/img/structure/B2964726.png)



![N-[[4-(Aminomethyl)-2-fluorophenyl]methyl]-5-fluoro-2,3-dihydro-1H-indene-1-carboxamide;hydrochloride](/img/structure/B2964736.png)
![N-[5-[(2-fluorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]propanamide](/img/structure/B2964737.png)



![1-(Benzo[d][1,3]dioxol-5-ylmethyl)-3-((1r,4r)-4-((3-cyanopyrazin-2-yl)oxy)cyclohexyl)urea](/img/structure/B2964742.png)

